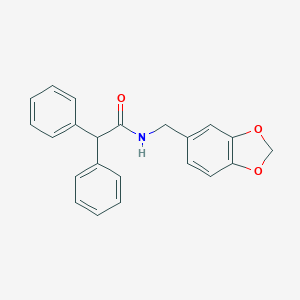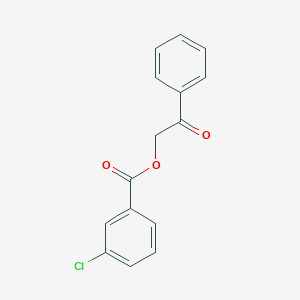
2-Oxo-2-phenylethyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 3-chlorobenzoate, also known as ethyl 3-chlorobenzoylphenylglyoxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzophenone and has a molecular weight of 315.75 g/mol.
Mechanism Of Action
The mechanism of action of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. Additionally, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Biochemical And Physiological Effects
2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. Furthermore, it has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound exhibits a high degree of stability, which allows for long-term storage and reproducibility of results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate. Firstly, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Secondly, the potential applications of this compound in drug discovery and development should be explored. Lastly, the synthesis of novel derivatives of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate should be investigated to improve its biological activity and selectivity.
In conclusion, 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is a chemical compound that has shown great potential in scientific research due to its various applications in medicinal chemistry, biochemistry, and pharmacology. The ease of synthesis and stability of this compound make it a valuable tool for laboratory experiments. However, further studies are needed to fully understand the mechanism of action and to explore its potential applications in drug discovery and development.
Synthesis Methods
The synthesis method of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate involves the reaction of 2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate with phenylglyoxal in the presence of a base. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Scientific Research Applications
2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related disorders. Furthermore, this compound has been utilized as a building block for the synthesis of other biologically active compounds.
properties
CAS RN |
55184-84-4 |
|---|---|
Product Name |
2-Oxo-2-phenylethyl 3-chlorobenzoate |
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
phenacyl 3-chlorobenzoate |
InChI |
InChI=1S/C15H11ClO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
KAMMMIHJXGVKOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



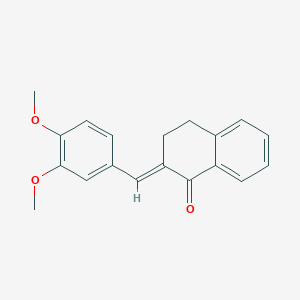
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
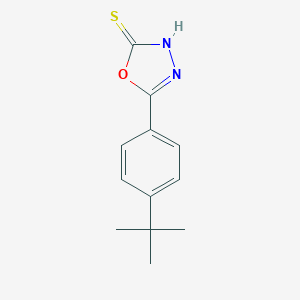
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
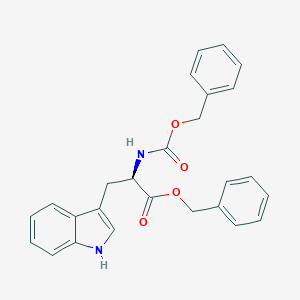
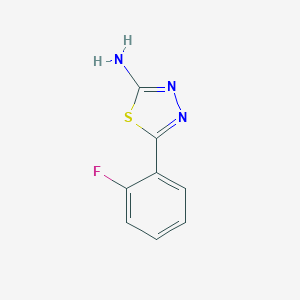
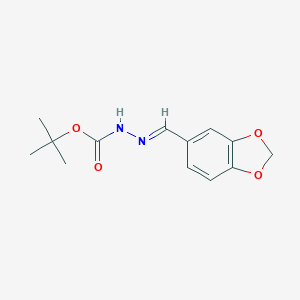
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
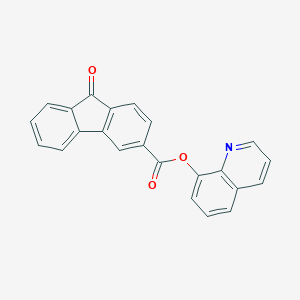
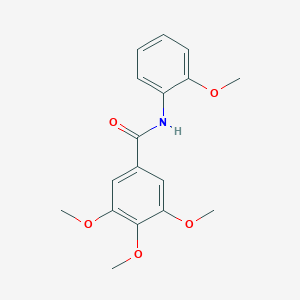
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
